![molecular formula C11H12N2O2 B15092492 1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15092492.png)
1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one
Description
1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is a substituted benzimidazolone derivative characterized by a cyclopropyl group at the 1-position and a methoxy group at the 6-position of the fused aromatic system. The benzimidazolone scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, particularly in oncology and neurology . The cyclopropyl substituent may enhance metabolic stability and steric selectivity, while the methoxy group could modulate electronic properties, influencing binding affinity to target receptors or enzymes .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-cyclopropyl-5-methoxy-1H-benzimidazol-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-15-8-4-5-9-10(6-8)13(7-2-3-7)11(14)12-9/h4-7H,2-3H2,1H3,(H,12,14) |
InChI Key |
WODXJNKZPQBVSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)N2C3CC3 |
Origin of Product |
United States |
Preparation Methods
Isothiocyanate-Mediated Cyclization
A scalable method involves coupling isothiocyanate derivatives with benzene-1,2-diamines, followed by intramolecular cyclization. Key steps include:
- Synthesis of isothiocyanate intermediates : Epoxides (e.g., 9 , 13n , 13o , 13v ) react with sodium azide to form azides (14a , 14n , 14o , 14v ). These are protected with tert-butyldimethylsilyl chloride (TBDMS) and reduced via Staudinger reaction to amines, which react with di(1H-imidazol-1-yl)methanethione to generate isothiocyanates (15a , 15n , 15o , 15v ).
- Benzene-1,2-diamine preparation : 1-Fluoro-2-nitrobenzene derivatives (16a–d ) undergo substitution with primary amines, followed by nitro group reduction using zinc and ammonium chloride to yield diamines (17a–m , q–u ).
- Cyclization : Isothiocyanates react with diamines in the presence of N,N′-diisopropylcarbodiimide (DIC) to form the benzoimidazolone core. TBDMS protecting groups are removed post-cyclization.
Reaction Efficiency :
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Isothiocyanate synthesis | Sodium azide → TBDMS protection → Staudinger reduction | 60–75% | >95% |
Diamine preparation | Zinc/ammonium chloride reduction | 70–85% | >90% |
Cyclization | DIC, RT–85°C, inert atmosphere | 50–65% | 85–93% |
This method overcomes scalability issues in earlier protocols but requires strict anhydrous conditions to prevent side reactions.
Key Reaction Steps and Optimization
Cyclopropyl Substitution
Cyclopropyl groups are introduced via nucleophilic substitution or cross-coupling. For example:
- Sodium azide intermediates : React with cyclopropyl halides in polar aprotic solvents (e.g., DMF) at elevated temperatures.
- Palladium-catalyzed coupling : Use cyclopropylboronic acids in Suzuki-Miyaura reactions with aryl halides.
Critical Factors :
Methoxy Group Incorporation
Methoxy groups are introduced via:
- Direct methylation : Treatment of phenolic intermediates with methyl iodide or dimethyl sulfate in basic media.
- Nucleophilic aromatic substitution : Replacement of halogens (e.g., fluorine) with methoxide under high-temperature conditions.
Case Study : In moxifloxacin synthesis, 6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid undergoes methoxylation via methanolysis under acidic conditions.
Process Optimization and Yield Enhancement
Scalability and Cost Reduction
Early methods suffered from low yields and high costs. Optimization strategies include:
- Reagent substitution : Replacement of expensive coupling agents (e.g., DIC) with cheaper alternatives like EDCI/HOBt.
- Solvent recycling : Use of ethylene glycol or n-butanol for high-temperature reactions, enabling solvent recovery.
- Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂) with phosphine ligands (e.g., PPh₃) enhance cross-coupling efficiency.
Yield Comparison :
Process Parameter | Initial Method | Optimized Method |
---|---|---|
Cyclopropyl introduction | 40–50% | 60–70% |
Methoxylation | 55–65% | 75–85% |
Final purity | 85–90% | 95–99% |
Impurity Control
Crucial to achieving high-purity products, impurity control involves:
- Crystallization : Recrystallization from heptane or ethyl acetate eliminates unreacted starting materials.
- Chromatography : Silica gel or reverse-phase HPLC for final purification.
- pH adjustment : Acidic conditions (pH 1.4–1.8) precipitate hydrochloride salts, improving isolation.
Challenges and Unresolved Issues
Steric and Electronic Hindrances
- Cyclopropyl ring strain : Limits reaction rates in substitutions.
- Methoxy group deactivation : Reduces nucleophilicity in subsequent steps.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methoxy Group
The methoxy group at the 6-position undergoes nucleophilic demethylation under acidic or basic conditions. This reaction is critical for introducing hydroxyl groups or facilitating further functionalization .
The hydroxylated product serves as a precursor for Suzuki-Miyaura couplings or esterifications .
Electrophilic Aromatic Substitution
The electron-rich benzimidazole core participates in electrophilic substitutions, primarily at the 4- and 5-positions due to directing effects of the methoxy and NH groups .
Reagent | Conditions | Product | Regioselectivity |
---|---|---|---|
HNO₃/H₂SO₄ | 0°C, 1h | 4-Nitro derivative | >90% at C4 |
Br₂, FeCl₃ | CHCl₃, rt, 2h | 5-Bromo derivative | Competitive C5 bromination |
Nitration and bromination products are intermediates for cross-coupling reactions or pharmacological studies .
Cyclopropane Ring-Opening Reactions
The cyclopropyl group undergoes strain-driven ring-opening under oxidative or acidic conditions, forming linear alkyl chains or fused rings .
Ring-opening pathways are exploited to diversify the compound’s scaffold for drug discovery .
Photochemical C–N Coupling
Under UV irradiation (350 nm), the compound undergoes intramolecular dehydrogenative C–N coupling, forming polycyclic architectures .
Conditions | Product | Quantum Yield | Key Factor |
---|---|---|---|
UV (350 nm), THF, N₂ atmosphere | Benzo imidazo[1,2-f]phenanthridine | 0.45 | N–H···π interactions critical |
This reaction is catalyst-free and leverages the compound’s planar structure for ε-hydrogen abstraction .
Coordination Chemistry
The imidazole nitrogen atoms act as ligands for transition metals, forming complexes with catalytic or bioactive properties.
Metal Salt | Conditions | Complex Structure | Application |
---|---|---|---|
CuCl₂ | EtOH, rt, 1h | Cu(II)-benzimidazole complex | Antimicrobial studies |
Pd(OAc)₂ | DMF, 100°C, 3h | Pd-catalyzed cross-coupling | Suzuki-Miyaura reactions |
Metal coordination modulates electronic properties and enhances stability .
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis through acid- or base-catalyzed cyclizations .
Reagent | Conditions | Product | Yield |
---|---|---|---|
KOH, 1,4-dioxane | 100°C, 6h | Benzo imidazo[1,2-a]pyridine | 83% |
NH₄Fe(SO₄)₂·12H₂O | H₂O, reflux, 4h | Thiadiazole-fused derivative | 65% |
Cyclization expands the compound’s utility in synthesizing bioactive heterocycles .
Oxidative Transformations
Oxidation of the NH group or methoxy substituent generates reactive intermediates for further derivatization .
Oxidant | Conditions | Product | Selectivity |
---|---|---|---|
MnO₂, CHCl₃ | rt, 12h | Imidazolone N-oxide | >95% |
KMnO₄, H₂O | 50°C, 2h | 6-Methoxy-2-oxo acid | Partial overoxidation |
Oxidative products are intermediates in prodrug synthesis or metabolite studies .
Key Structural Influences on Reactivity:
Scientific Research Applications
1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Analogues
The benzimidazolone core allows for diverse modifications. Key analogues and their substituents include:
Pharmacokinetic and Physicochemical Properties
- Cyclopropyl vs. Isopropyl : Cyclopropyl’s rigid, planar structure may reduce metabolic oxidation compared to isopropyl, enhancing plasma stability .
- Methoxy vs.
Key Research Findings and Implications
- Antitumor Potential: The sulfonamide analogue (5b) demonstrates that electron-withdrawing groups at the 5-position enhance cytotoxicity, suggesting the 6-methoxy group in the target compound may require complementary substituents for optimal activity .
- Receptor Selectivity : Bulky substituents (e.g., bipiperidinyl in TBPB) are critical for allosteric modulation, implying that the cyclopropyl group in the target compound may favor compact binding pockets .
- Enzyme Inhibition : Scaffold flexibility (e.g., spirocyclic systems in ) influences isoform selectivity, underscoring the need for conformational studies on the target compound .
Biological Activity
1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one, a compound belonging to the benzimidazole class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a cyclopropyl group attached to the benzimidazole core, which is known for its diverse pharmacological properties. The molecular formula is with a CAS number of 202859-73-2. Its IUPAC name is 1-cyclopropyl-1,3-dihydro-2H-benzimidazol-2-one.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 174.20 g/mol |
Appearance | Yellow to Brown Solid |
Purity | 95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of the compound on human cancer cell lines, it was found that:
- MCF-7 (breast cancer) : IC50 value of 15.63 µM, comparable to Tamoxifen.
- A549 (lung cancer) : Demonstrated significant growth inhibition at sub-micromolar concentrations.
These results suggest that the compound induces apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.
Mechanistic Insights
Flow cytometry analyses revealed that treatment with the compound resulted in:
- Increased caspase-3/7 activity.
- Arrest of cell proliferation at the G1 phase in MCF-7 cells.
This mechanism suggests that this compound may act as a promising lead compound for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, benzimidazole derivatives have shown antimicrobial activity. Preliminary tests indicate that this compound exhibits moderate antibacterial effects against strains such as Mycobacterium tuberculosis.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of various benzimidazole derivatives compared to standard reference compounds:
Compound | Activity Type | IC50/Minimum Inhibitory Concentration (MIC) |
---|---|---|
1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazole | Anticancer (MCF-7) | 15.63 µM |
Doxorubicin | Anticancer (MCF-7) | 0.5 µM |
Tamoxifen | Anticancer (MCF-7) | 15.0 µM |
Standard Antibiotic | Antimicrobial | Varies |
Q & A
Q. Advanced
- Bioisosteric replacement : Replacing the 1-(piperidin-4-yl) group with a 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one moiety shifted selectivity from PLD1 to PLD2 inhibitors (10–40-fold difference in IC) .
- Substituent tuning : Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding affinity to specific enzyme pockets, as seen in kinase inhibitor studies .
How can computational methods predict properties of benzo[d]imidazolone derivatives?
Q. Advanced
- Density Functional Theory (DFT) : Calculates detonation velocity () and pressure () for energetic materials (e.g., 7.78 km/s and 27.05 GPa for nitrated derivatives) .
- Molecular docking : Simulates binding poses with target proteins (e.g., PLD2 or β-cell proliferation targets) to prioritize synthetic candidates .
How to resolve discrepancies in reported synthetic yields for similar derivatives?
Data Contradiction Analysis
Discrepancies arise from:
- Reaction scale : Small-scale reactions (e.g., 23% yield for N-(2-trifluoromethylphenyl) derivatives) may suffer from inefficiencies vs. optimized large batches .
- Purification methods : HPLC vs. column chromatography impacts purity and yield. For example, >95% purity via HPLC correlates with reliable yields in thiadiazine derivatives .
- Starting material quality : Impurities in alkyl halides or nitro precursors significantly affect nitration efficiency (e.g., 11% vs. 48% yields in two routes) .
What role do heterocyclic appendages play in modulating biological activity?
Q. Advanced
- Triazole-thiazole hybrids : Attaching 1,2,3-triazole and thiazole moieties via click chemistry enhances antimicrobial activity by improving membrane permeability .
- Hydrogen-bonding motifs : Substituents like hydroxyl or carbonyl groups enable N–H⋯O interactions, critical for crystal packing and solubility .
How are detonation properties evaluated for energetic benzo[d]imidazolone derivatives?
Q. Advanced
- Thermal stability : Differential Scanning Calorimetry (DSC) assesses decomposition temperatures.
- Detonation testing : Combined with DFT calculations, predicts and values, validated against standards like TNT .
What analytical techniques ensure purity in pharmacological studies?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.